molecular formula C14H11ClO2S B8396182 4-Chloro-2-(phenylsulfinyl)acetophenone

4-Chloro-2-(phenylsulfinyl)acetophenone

Cat. No.: B8396182
M. Wt: 278.8 g/mol
InChI Key: MNLZOQROSQVGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(phenylsulfinyl)acetophenone is a useful research compound. Its molecular formula is C14H11ClO2S and its molecular weight is 278.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11ClO2S

Molecular Weight

278.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfinyl-1-phenylethanone

InChI

InChI=1S/C14H11ClO2S/c15-12-6-8-13(9-7-12)18(17)10-14(16)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

MNLZOQROSQVGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of 199 g. (0.75 mole) of 4-chloro-2-(phenylthio)acetophenone in 2 liters of 1,2-dimethoxyethane (glyme) is added a solution of 175.5 g. (0.825 mole) of sodium periodate; the mixture is heated at 40°C for 7 days. The mixture is then filtered from the inorganic materials and the glyme distilled from the filtrate to give a slurry of crystals. These are filtered and this mixture of sulfoxide and starting material is separated from the inorganic contaminants by extraction into abs. ethanol. After filtration and concentration, the residue is dissolved in 1.5 liters of boiling hexane to give (after cooling and filtration) 91.8 g. of product, melting point 129°-130°C.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0.825 mol
Type
reactant
Reaction Step Two

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